CK2 inhibitor 10, also known as DMAT (N,N-Dimethyl-4-amino-1,8-naphthalimide), is a small molecule that selectively inhibits the activity of protein kinase CK2. Protein kinase CK2 plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation, making it a significant target in cancer therapy and other diseases. The compound has been studied for its potential therapeutic applications in oncology due to its ability to modulate CK2 activity.
CK2 inhibitor 10 was synthesized as part of ongoing research into developing selective inhibitors for protein kinase CK2. The compound is derived from modifications of naphthalimide structures, which have shown promise in targeting various kinases.
CK2 inhibitor 10 falls under the category of antineoplastic agents and protein kinase inhibitors. It is classified based on its mechanism of action, targeting specific kinases involved in tumor growth and survival pathways.
The synthesis of CK2 inhibitor 10 involves several steps that typically include:
The synthesis may involve the use of reagents such as acetic anhydride, dimethylformamide, and various catalysts depending on the specific synthetic route chosen. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of CK2 inhibitor 10 is characterized by a naphthalimide core with dimethylamino substituents. This structure allows for specific interactions with the active site of protein kinase CK2.
CK2 inhibitor 10 undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions. These reactions are crucial for constructing the complex naphthalimide framework.
CK2 inhibitor 10 exerts its effects by binding to the ATP-binding site of protein kinase CK2, inhibiting its catalytic activity. This inhibition disrupts CK2-mediated phosphorylation processes that are critical for cell cycle progression and survival.
Studies have shown that inhibition of CK2 leads to reduced phosphorylation of downstream targets involved in oncogenic signaling pathways, thereby inducing apoptosis in cancer cells.
CK2 inhibitor 10 has been explored for various scientific applications, particularly in cancer research:
Protein Kinase CK2 is a constitutively active, ubiquitously expressed serine/threonine kinase that exists primarily as a heterotetrameric holoenzyme. This structure comprises two catalytic subunits (CK2α and/or CK2α') bound to a dimeric regulatory subunit (CK2β₂). The catalytic subunits feature a conserved ATP-binding pocket characterized by a unique lysine-rich hinge region (Lys68) and a hydrophobic cavity. Notably, CK2's activation loop is stabilized in a constitutively active conformation by its N-terminal domain, eliminating the need for upstream activation signals [1] [7]. The CK2β subunit enhances holoenzyme stability and facilitates substrate recruitment through protein-protein interactions (PPIs), acting as a molecular docking platform for substrates like p53 and nuclear phosphoprotein 140 [4] [7]. This structural organization enables CK2 to phosphorylate over 760 human substrates, generating a significant proportion of the human phosphoproteome and influencing diverse cellular pathways [7] [8].
Table 1: Key Structural Features of CK2
Structural Element | Functional Role | Therapeutic Significance |
---|---|---|
ATP-binding pocket | Binds ATP/competitive inhibitors; features Lys68 for phosphate coordination | Target for ATP-competitive small molecules (e.g., CX-4945) |
αD region | Connects N- and C-terminal lobes; less conserved than ATP site | Potential site for allosteric inhibition |
CK2α/CK2β interface | Mediates holoenzyme assembly via hydrophobic and ionic interactions | Target for PPI inhibitors disrupting subunit assembly |
Basic residue clusters | Acidic substrate recognition (e.g., Lys74-Arg80, Arg191-Arg195-Lys198) | Limits substrate accessibility; influences inhibitor selectivity |
Constitutively active conformation | Locked activation loop via N-terminal domain interactions | Enables persistent signaling in disease states |
CK2 overexpression is a hallmark of numerous pathologies. In oncology, CK2 levels are elevated in glioblastoma, breast cancer, and cholangiocarcinoma, where it drives tumor progression by suppressing apoptosis (via phosphorylation of caspase inhibitors), enhancing proliferation (through PI3K/Akt and Wnt pathway activation), and promoting DNA repair mechanisms that confer therapy resistance [4] [8]. CK2 phosphorylates over 60% of proteins in the DNA damage response (DDR) pathway, including XRCC1, XRCC4, and MDC1, enabling efficient repair of chemotherapy-induced DNA damage [8]. In neurodegeneration, CK2 hyperphosphorylates tau and α-synuclein in Alzheimer's and Parkinson's diseases, contributing to toxic aggregate formation [4] [7]. Additionally, CK2 supports viral infections like HPV and SARS-CoV-2 by phosphorylating viral nucleocapsid proteins and hijacking host cell signaling [7]. This pathological ubiquity stems from CK2's ability to concurrently regulate multiple survival pathways, creating a cellular environment permissive for disease progression.
The "non-oncogene addiction" of cancer cells to elevated CK2 activity provides a compelling therapeutic rationale. CRISPR/Cas9 studies confirm that complete CK2 ablation is lethal to tumor cells but tolerable in non-tumor cells, indicating a favorable therapeutic index [8]. Beyond oncology, CK2 inhibition offers promise for neurodegenerative diseases by reducing pathological protein aggregation and for viral infections by disrupting viral replication machinery. Two primary inhibition strategies exist: ATP-competitive agents targeting the catalytic site (e.g., CX-4945/silmitasertib, in Phase II trials) and protein-protein interaction (PPI) inhibitors disrupting CK2α/CK2β assembly [3] [6]. The latter approach may enhance selectivity by exploiting the unique interface geometry, potentially overcoming off-target effects observed with ATP-site inhibitors like CX-4945, which potently inhibits CLK2 (IC₅₀ = 3.8 nM) alongside CK2 [7].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9